

Physicochemical properties of 2-(6-Trifluo

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Compound of Interest

Compound Name: 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Cat. No.: B1452876

An In-depth Technical Guide on the Physicochemical Properties of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of 2-(6-Tri agrochemical development due to its trifluoromethyl-pyridine motif, a structural feature known to enhance metabolic stability, lipophilicity, and binding and field-proven insights to support laboratory work and drug development initiatives. The guide is structured to provide not just procedural steps but

Introduction and Compound Identification

The Trifluoromethyl-Pyridine Motif in Modern Chemistry

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern chemical design.[3] This is because the uniq Specifically, the -CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane per [4] When combined with a pyridine ring, a privileged structure in numerous bioactive agents, the resulting trifluoromethylpyridine core becomes a high

Compound Identification

2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine is a functionalized pyridine derivative. Its identity is established by the following key identifiers.

Property	Value
IUPAC Name	2-[6-(Trifluoromethyl)-3-pyridinyl]ethanamine
CAS Number	765287-34-1
Molecular Formula	C ₈ H ₉ F ₃ N ₂
Molecular Weight	190.17 g/mol
InChI Key	WROOFMMSFNGPDX-UHFFFAOYSA-N
Physical Form	Colorless to Yellow Liquid
Common Purity	≥95%

Core Physicochemical Properties: An Experimental Framework

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing rot

Acidity/Basicity (pKa)

The pKa values of the two nitrogen atoms—one on the pyridine ring and one in the ethylamine side chain—are crucial for predicting ionization state a

Causality and Prediction: The trifluoromethyl group is a potent electron-withdrawing group. This property is expected to significantly decrease the elec pyridine. Similarly, its influence extends to the ethylamine side chain, though to a lesser extent, making the primary amine less basic than a simple alk

Experimental Protocol: Potentiometric Titration for pKa Determination

- Preparation: Prepare a 0.01 M solution of **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine** in a 50:50 methanol:water co-solvent system to ensure
- Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after
- Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biological

Causality and Prediction: The trifluoromethyl group is known to substantially increase lipophilicity.^[1] Therefore, **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine**

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

- Equilibration: Prepare a mixture of n-octanol and water and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate.
- Sample Preparation: Dissolve a precisely weighed amount of the compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).
- Partitioning: Mix 10 mL of the compound solution with 10 mL of the pre-saturated n-octanol in a separatory funnel. Shake the funnel for 30 minutes.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase.
- Calculation: The LogP is calculated as $\text{Log}_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$. The concentration in octanol is determined by s

Solubility

Solubility in both aqueous and organic media is fundamental for formulation development and for designing biological assays.

Causality and Prediction: While the $-\text{CF}_3$ group increases lipophilicity, the presence of two nitrogen atoms capable of hydrogen bonding suggests some solubility in polar aprotic solvents like DMSO and DMF.^[1]

Experimental Protocol: Thermodynamic Solubility Assessment

- Sample Preparation: Add an excess amount of the compound to vials containing 1 mL of various solvents (e.g., phosphate-buffered saline pH 7.4,
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Filtration/Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
- Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated

Chemical Stability and Storage

Assessing stability is crucial for determining appropriate storage conditions and shelf-life. Based on related structures, the compound is expected to be

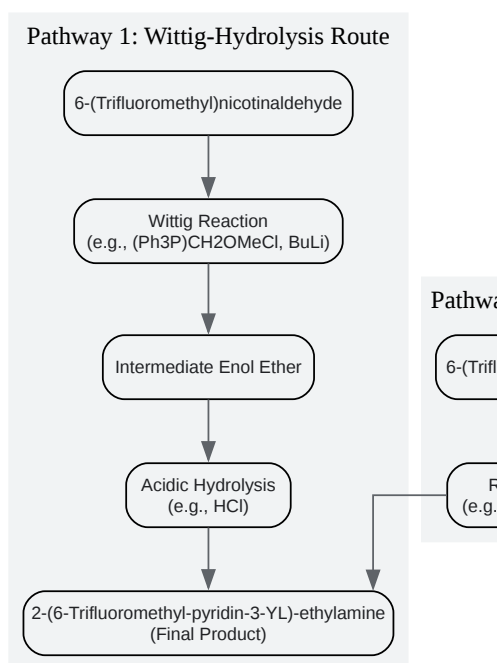
Recommended Storage: Store the compound as a neat liquid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

Synthesis and Purification Workflow

The synthesis of trifluoromethyl-pyridine derivatives often involves multi-step processes.^[3] A plausible synthetic approach is outlined below, highlighting

Conceptual Synthetic Workflow

The synthesis can be envisioned starting from a commercially available substituted pyridine and constructing the ethylamine side chain.

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Caption: Conceptual synthetic pathways to the target compound.

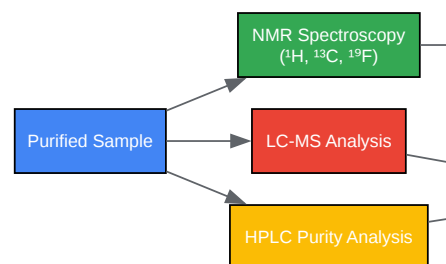
Purification: Flash Column Chromatography

Purification of the final product is typically achieved via flash column chromatography on silica gel.

- Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Loading: Carefully load the adsorbed crude product onto the top of the packed column.
- Elution: Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it. A common gradient might be from 0% basic amine product from tailing on the acidic silica gel.
- Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization Protocols

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.



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Caption: Standard analytical workflow for compound characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Protocol: ^1H , ^{13}C , and ^{19}F NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
- ^1H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ^{13}C nucleus, 256 or more scans are typically required.
- ^{19}F NMR: Acquire a proton-decoupled fluorine spectrum. This is essential for confirming the trifluoromethyl group.

Predicted Spectral Features (in CDCl_3):

^1H NMR Prediction	Multiplicity	Integration
~8.5 ppm	s	1H
~7.7 ppm	d	1H
~7.5 ppm	d	1H
~3.0 ppm	t	2H
~2.8 ppm	t	2H
~1.5 ppm	br s	2H

- ^{13}C NMR: Expect 8 distinct signals, including three quaternary carbons (one attached to $-\text{CF}_3$, two in the pyridine ring) and five CH/CH_2 signals. The
- ^{19}F NMR: Expect a single sharp singlet around -60 to -70 ppm, characteristic of a $-\text{CF}_3$ group on an aromatic ring.

Molecular Weight and Purity Determination

LC-MS and HPLC are complementary techniques used to confirm molecular weight and assess sample purity.

Protocol: LC-MS Analysis

- System: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 μm particle size).
- Mobile Phase: Use a gradient of acetonitrile in water, both containing 0.1% formic acid to ensure protonation of the analyte for positive ion mode detection.
- Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
- Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 191.17.

Protocol: HPLC Purity Assessment

- System: Use an analytical reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A typical gradient would be 10% to 95% acetonitrile in water (with 0.1% TFA as a modifier) over 15 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 254 nm.
- Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

While a specific safety data sheet for this exact compound is not publicly available, data from closely related trifluoromethyl-pyridines and amino pyrid

- Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respi
- Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

Conclusion

2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine is a valuable chemical entity characterized by the strategic placement of a trifluoromethyl group on a characteristics—makes it a compelling candidate for further investigation in drug discovery and agrochemical research. The experimental and analyti compound in their scientific endeavors.

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